N'-{6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}pyridine-4-carbohydrazide
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Overview
Description
N’-{6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}pyridine-4-carbohydrazide is a complex organic compound with a molecular formula of C20H20N4O3S3. This compound is known for its unique structure, which includes a thiazolidinone ring, a thiophene moiety, and a pyridine ring. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}pyridine-4-carbohydrazide involves multiple steps. One common method includes the condensation of thiophene-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-bromohexanoyl chloride to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone derivative with pyridine-4-carbohydrazide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-{6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N’-{6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}pyridine-4-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N’-{6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}pyridine-4-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial growth.
DNA Interaction: It may bind to DNA, interfering with replication and transcription processes.
Cell Membrane Disruption: The compound may disrupt cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
N’-{6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}pyridine-4-carbohydrazide can be compared with other similar compounds, such as:
- N’-{6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoyl}benzohydrazide
- N’-{6-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]hexanoyl}pyridine-3-carbohydrazide
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O3S3 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N'-[6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C20H20N4O3S3/c25-17(22-23-18(26)14-7-9-21-10-8-14)6-2-1-3-11-24-19(27)16(30-20(24)28)13-15-5-4-12-29-15/h4-5,7-10,12-13H,1-3,6,11H2,(H,22,25)(H,23,26)/b16-13+ |
InChI Key |
MLCSWLBIPPTMPB-DTQAZKPQSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)NNC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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